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Fmoc-L-2-trifluoromethylphe

Cat. No.: B13393637
M. Wt: 455.4 g/mol
InChI Key: KSQOLKMHJFBQNA-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amino Acids in Peptide and Protein Science

The strategic incorporation of fluorine into amino acids represents a powerful tool in peptide and protein science. digitellinc.com Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. nih.gov This combination of properties allows fluorine to act as a subtle but potent modulator of a molecule's physicochemical characteristics without introducing significant steric bulk. acs.org

When integrated into amino acid side chains, fluorine and fluorinated groups like trifluoromethyl can profoundly influence peptide and protein behavior:

Modulation of Hydrophobicity: The introduction of fluorine can significantly alter the hydrophobicity of an amino acid side chain, a critical factor in protein folding, self-assembly, and interaction with biological membranes. acs.orgresearchgate.net

Conformational Control: The unique electronic properties of fluorine can influence the secondary structure of peptides, such as their propensity to form α-helices or β-sheets. researchgate.net This allows for the fine-tuning of peptide conformation, which is crucial for biological recognition and activity. researchgate.net

Probing Tools: The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Incorporating fluorinated amino acids provides a sensitive and specific probe for studying protein structure, dynamics, and interactions within complex biological environments.

These effects have made fluorinated amino acids indispensable for designing novel peptide-based biomaterials, therapeutics with improved pharmacokinetic profiles, and tools for fundamental biochemical studies. nih.govresearchgate.net

Role of Non-Canonical Amino Acids in Advancing Biomolecular Research

The natural world relies on a set of 20 canonical amino acids to build the vast majority of proteins. mdpi.com However, chemical synthesis and bioengineering have enabled the use of non-canonical amino acids (ncAAs), greatly expanding the chemical diversity available for protein design. frontiersin.orguh.edu The site-specific incorporation of ncAAs into peptides and proteins is a cornerstone of modern chemical biology, allowing researchers to:

Elucidate and Manipulate Protein Function: By introducing ncAAs with unique chemical groups, scientists can probe enzyme mechanisms, map protein-protein interactions, and engineer proteins with novel catalytic or binding functions. mdpi.comfrontiersin.org

Increase Stability and Resistance: Many ncAAs, including β- or γ-amino acids, can confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs. mdpi.comnih.gov

Synthesize Novel Biopolymers: The use of ncAAs is fundamental to creating new classes of biopolymers and peptidomimetics, molecules that mimic the structure and function of natural peptides but possess enhanced properties. frontiersin.orgnih.gov

Enable Bio-orthogonal Chemistry: ncAAs can carry "bio-orthogonal" functional groups (e.g., azides, alkynes) that allow for specific chemical reactions to be performed on proteins within a living system, enabling applications in imaging and targeted drug delivery. mdpi.comnih.gov

With over 200 different ncAAs having been incorporated into proteins, these building blocks provide a powerful toolkit for protein engineering, biotechnology, and the development of new therapeutic scaffolds. frontiersin.org

Historical Development and Current Landscape of Fmoc-L-2-trifluoromethylphenylalanine Research

The development of Fmoc-L-2-trifluoromethylphenylalanine is a result of convergent advances in peptide synthesis and fluorine chemistry. The fluorenylmethyloxycarbonyl (Fmoc) protecting group was first introduced in the 1970s and has since become the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability and mild, base-labile cleavage conditions. altabioscience.comnih.gov This methodology eliminated the need for harsh acidic reagents and is compatible with a wide range of sensitive modifications, making the synthesis of complex peptides more efficient and accessible. nih.govnih.gov

Concurrently, interest grew in using fluorinated compounds to modify the properties of bioactive molecules. acs.org The synthesis of fluorinated amino acids, such as trifluoromethylphenylalanine, provided new building blocks for peptide chemists. d-nb.infobeilstein-journals.org Fmoc-L-2-trifluoromethylphenylalanine emerged as a commercially available reagent, signifying its utility and adoption within the research community for incorporation into peptides via Fmoc-SPPS. chemsrc.comveg-sci.compublish.csiro.au

Today, it is used as a specialized building block in academic and industrial research for creating peptides with tailored properties. Its availability from various chemical suppliers underscores its established role in the current landscape of peptide chemistry. chemsrc.compublish.csiro.au

Table 1: Chemical Properties of Fmoc-L-2-trifluoromethylphenylalanine
PropertyValueSource
CAS Number352523-16-1 chemsrc.comveg-sci.comichemical.com
Molecular FormulaC₂₅H₂₀F₃NO₄ ichemical.com
Molecular Weight455.43 g/mol ichemical.com
Synonyms(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-trifluoromethyl-phenyl)-propionic acid; Fmoc-Phe(2-CF3)-OH chemsrc.comichemical.com
Boiling Point609.9 °C at 760 mmHg ichemical.comchemicalbook.com
Density1.351 g/cm³ ichemical.com
Storage Temperature2-8°C ichemical.com

Overview of Research Trajectories for Fmoc-L-2-trifluoromethylphenylalanine

Research involving Fmoc-L-2-trifluoromethylphenylalanine and similar fluorinated amino acids is directed along several key trajectories, primarily focused on leveraging the unique properties of the trifluoromethyl group to create advanced biomolecules.

Design of Stabilized Peptides and Peptidomimetics: A major application is in the synthesis of peptides with enhanced resistance to enzymatic degradation and improved thermal stability. researchgate.netd-nb.info The incorporation of this ncAA is a strategy to improve the pharmacokinetic profiles of potential peptide-based therapeutics.

Probing Protein-Protein Interactions: The trifluoromethylphenyl group can be used to modulate and study hydrophobic and aromatic interactions within protein binding pockets. acs.orgpsu.edu Research has shown that substituting natural amino acids with analogs like 3-trifluoromethylphenylalanine can significantly improve binding affinity to target proteins, such as the p53-hDM2 interaction relevant to cancer research. psu.edu

¹⁹F NMR Spectroscopy Studies: As a fluorinated analog, peptides containing 2-trifluoromethylphenylalanine are valuable tools for structural biology. ¹⁹F NMR can provide high-resolution information on the local environment of the fluorinated residue, offering insights into peptide folding, conformational changes upon binding, and interactions with other molecules without interference from other signals in the biological sample. researchgate.net

Development of Novel Biomaterials: The self-assembly of peptides is a burgeoning field, and fluorination can be used to control these processes. researchgate.netresearchgate.net While research on Fmoc-diphenylalanine has shown its ability to form hydrogels, analogs containing trifluoromethylphenylalanine have been studied to understand how electronic perturbations affect self-assembly and hydrogelation properties, driven by changes in hydrophobicity and aromatic interactions. researchgate.net

Collectively, these research avenues demonstrate that Fmoc-L-2-trifluoromethylphenylalanine is not merely a synthetic building block but a sophisticated tool for probing and engineering biological systems at the molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20F3NO4 B13393637 Fmoc-L-2-trifluoromethylphe

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQOLKMHJFBQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Fmoc L 2 Trifluoromethylphenylalanine

Precursor Synthesis and Regioselective Trifluoromethylation Strategies

The synthesis of L-2-trifluoromethylphenylalanine, the precursor to the Fmoc-protected derivative, is a significant challenge, primarily centered on the regioselective introduction of the trifluoromethyl (CF3) group at the ortho position of the phenylalanine scaffold.

Several strategies have been developed to achieve this. One common approach involves the asymmetric synthesis from a chiral nickel(II) complex of a glycine (B1666218) Schiff base. beilstein-journals.org This method utilizes a commercially available precursor, such as 2-(trifluoromethyl)benzyl bromide, which is reacted with the chiral Ni(II) complex. beilstein-journals.org The reaction conditions, including the choice of base and solvent, are critical for achieving high yields and diastereoselectivity. beilstein-journals.org For instance, optimization studies have shown that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in acetonitrile (B52724) can yield the desired alkylated complex in high purity. beilstein-journals.org

Another major pathway is the direct trifluoromethylation of an aromatic ring. This can be achieved through various chemical methods:

Radical Trifluoromethylation : This involves the use of radical initiators and trifluoromethyl sources like trifluoromethyl iodide (CF3I) or Togni reagents to add the CF3 group to the aromatic ring.

Nucleophilic Trifluoromethylation : Reagents such as trifluoromethyltrimethylsilane (TMS-CF3) can be used, often in copper-mediated reactions, to install the CF3 group. mdpi.com

Electrophilic Trifluoromethylation : While less common for this specific isomer, electrophilic sources can also be employed.

Following the formation of the core amino acid, enzymatic or chemoenzymatic methods, such as those using phenylalanine ammonia (B1221849) lyases (PALs), can be employed for the asymmetric amination of corresponding cinnamic acid precursors to yield the desired L-enantiomer. researchgate.net

Table 1: Comparison of Synthetic Strategies for 2-Trifluoromethylphenylalanine Precursors
StrategyKey ReagentsGeneral ApproachKey Considerations
Asymmetric Synthesis via Ni(II) ComplexChiral Ni(II)-glycine complex, 2-(trifluoromethyl)benzyl halide, Base (e.g., DBU)Alkylation of a chiral glycine equivalent with a pre-functionalized benzyl (B1604629) halide. beilstein-journals.orgRequires careful optimization of base and solvent for high diastereoselectivity. beilstein-journals.org
Radical TrifluoromethylationPhenylalanine precursor, CF3I or Togni reagent, Radical initiatorDirect C-H trifluoromethylation on the aromatic ring. Regioselectivity can be challenging to control.
Nucleophilic TrifluoromethylationAryl halide/boronic acid precursor, TMS-CF3, Copper catalystCross-coupling reaction to install the CF3 group. mdpi.comRequires a pre-functionalized aromatic ring (e.g., with iodine or a boronic acid). mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-L-2-trifluoromethylphenylalanine

The use of Fmoc-L-2-trifluoromethylphenylalanine in SPPS requires special consideration due to the steric bulk and electronic effects of the trifluoromethyl group.

Optimization of Coupling Conditions for Fluorinated Amino Acids

The incorporation of sterically hindered amino acids into a growing peptide chain can be challenging, often resulting in incomplete or slow coupling reactions. The ortho-CF3 group on the phenylalanine ring significantly increases its steric bulk, hindering the approach of the activated carboxyl group to the deprotected N-terminus of the peptide-resin.

To overcome this, a combination of potent coupling reagents and optimized reaction conditions is necessary. Standard coupling reagents like DIC/HOBt may be insufficient. More powerful activating agents are often required.

Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed. publish.csiro.augoogle.com These reagents rapidly form activated esters that are highly reactive.

Additives : The use of additives like Oxyma Pure® (ethyl cyanoglyoxylate-2-oxime) can enhance coupling efficiency and reduce racemization.

Reaction Conditions : For difficult couplings, extended reaction times, double coupling cycles (repeating the coupling step), and elevated temperatures may be necessary to drive the reaction to completion. uzh.ch

The choice of solvent is also crucial, with DMF (N,N-dimethylformamide) being the most common. However, for certain sequences prone to aggregation, alternative solvents or solvent mixtures might be beneficial.

Resin Selection and Loading Efficiency for Fmoc-L-2-trifluoromethylphenylalanine

The choice of solid support (resin) is a critical parameter in SPPS. The properties of the resin, particularly its loading capacity and the type of linker, can significantly impact the synthesis of peptides containing bulky residues like Fmoc-L-2-trifluoromethylphenylalanine.

Resin Type : Polystyrene-based resins, such as Wang resin (for C-terminal acids) and Rink Amide resin (for C-terminal amides), are widely used. biotage.comnih.gov For long or difficult sequences, more flexible polyethylene (B3416737) glycol (PEG) grafted resins can improve solvation and reaction kinetics.

Linker : The linker attaches the first amino acid to the resin. For Fmoc-L-2-trifluoromethylphenylalanine, attaching it to the resin is the first critical step. Trityl-based linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are advantageous because the amino acid can be attached without pre-activation of its carboxylic acid, which minimizes racemization. peptide.comalmacgroup.com The loading is typically performed using the Fmoc-amino acid and a hindered base like diisopropylethylamine (DIPEA). almacgroup.com

Determining the loading efficiency is crucial for calculating the stoichiometry of subsequent coupling steps. This is typically done spectrophotometrically by cleaving the Fmoc group from a known weight of resin with piperidine (B6355638) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. nih.gov

Advanced SPPS Protocols for Sterically Hindered and Fluorinated Residues

The successful incorporation of Fmoc-L-2-trifluoromethylphenylalanine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) often requires optimization of standard protocols to overcome the challenges posed by its steric bulk and the electronic effects of the trifluoromethyl group. The ortho-trifluoromethyl group, in particular, creates significant steric hindrance around the alpha-carbon, which can slow down coupling reactions and lead to incomplete acylation of the N-terminal amine of the growing peptide chain.

To address these issues, researchers have employed a variety of advanced strategies. These include the use of higher excesses of the protected amino acid and coupling reagents, as well as extended reaction times to drive the coupling to completion. Furthermore, the choice of coupling reagent is critical. While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can be used, more potent activating agents are often preferred.

Uronium and phosphonium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have demonstrated superior performance in coupling sterically hindered amino acids. These reagents rapidly form the activated species and have been shown to improve coupling efficiency and reduce racemization for challenging residues. The selection of the appropriate solvent system is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being the most commonly used. In some cases, the use of chaotropic salts or additives that disrupt secondary structures on the resin can further enhance coupling efficiency.

Strategies for Minimizing Racemization During Coupling

A significant challenge during the coupling of Fmoc-amino acids, including Fmoc-L-2-trifluoromethylphenylalanine, is the risk of racemization at the alpha-carbon. This is particularly pronounced for activated amino acids that are prone to forming oxazolone (B7731731) intermediates, which can readily tautomerize, leading to a loss of stereochemical integrity. The electron-withdrawing nature of the trifluoromethyl group can exacerbate this issue.

Several strategies are employed to minimize racemization during the coupling step. One of the most effective approaches is the addition of an auxiliary nucleophile to the coupling mixture. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, like 6-Cl-HOBt and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), are commonly used. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the corresponding oxazolone.

The choice of coupling reagent also plays a crucial role in controlling racemization. Uronium and phosphonium (B103445) reagents are generally preferred over carbodiimides when racemization is a concern. For instance, HATU, in combination with a base like N,N-diisopropylethylamine (DIPEA), has been shown to be highly effective in suppressing racemization during the coupling of sterically hindered and electronically modified amino acids. Careful control of the reaction temperature, with couplings often performed at or below room temperature, can also help to minimize the rate of racemization. The use of a less hindered base, such as 2,4,6-collidine, can also be beneficial in certain cases.

Solution-Phase Synthetic Approaches for Fmoc-L-2-trifluoromethylphenylalanine Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase techniques remain valuable for the synthesis of short peptides and for the preparation of various derivatives of Fmoc-L-2-trifluoromethylphenylalanine. Solution-phase synthesis offers greater flexibility in terms of reaction conditions and allows for the purification of intermediates at each step, which can be advantageous for challenging sequences or when high purity is paramount.

The synthesis of dipeptides and tripeptides containing Fmoc-L-2-trifluoromethylphenylalanine can be readily achieved in solution using standard peptide coupling reagents. For example, the carboxyl group of Fmoc-L-2-trifluoromethylphenylalanine can be activated with a reagent like DCC or HATU and then reacted with the free amine of another amino acid ester to form a peptide bond. Subsequent deprotection of either the N-terminus or the C-terminus allows for further chain elongation.

Solution-phase methods are also well-suited for the synthesis of various derivatives of Fmoc-L-2-trifluoromethylphenylalanine. For instance, the carboxyl group can be converted to an ester or an amide through reaction with the corresponding alcohol or amine in the presence of a coupling agent. These derivatives can serve as important building blocks for the synthesis of more complex molecules, such as peptidomimetics and other bioactive compounds. The Fmoc protecting group can be removed under basic conditions, typically with piperidine in DMF, to liberate the free amine, which can then be further functionalized.

Stereochemical Control in the Synthesis of Fmoc-L-2-trifluoromethylphenylalanine

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of Fmoc-L-2-trifluoromethylphenylalanine is of utmost importance. This is typically achieved through asymmetric synthesis or by employing diastereoselective and enantioselective approaches.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of L-2-trifluoromethylphenylalanine, the precursor to the Fmoc-protected derivative, often involves the use of chiral auxiliaries or chiral catalysts. One common approach is the alkylation of a chiral glycine enolate equivalent with 2-(trifluoromethyl)benzyl bromide. The chiral auxiliary, which is temporarily attached to the glycine moiety, directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the chiral auxiliary is removed to yield the desired L-amino acid.

Another powerful method for the asymmetric synthesis of L-2-trifluoromethylphenylalanine is the use of transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor. For example, an α,β-unsaturated ester or an N-acyl enamine derived from 2-trifluoromethylbenzaldehyde can be hydrogenated in the presence of a chiral rhodium or ruthenium catalyst to produce the L-amino acid with high enantiomeric excess. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are also employed to establish the correct stereochemistry at the alpha-carbon of 2-trifluoromethylphenylalanine. Diastereoselective approaches often involve the reaction of a chiral starting material with a racemic or prochiral substrate, where the existing stereocenter directs the formation of a new stereocenter. For example, a chiral amine can be reacted with a keto-acid precursor to form a diastereomeric mixture of imines, which can then be separated and reduced to the desired amino acid.

Enantioselective approaches, on the other hand, utilize chiral reagents or catalysts to differentiate between the two enantiotopic faces of a prochiral substrate. In addition to asymmetric hydrogenation, enzymatic resolutions have proven to be a highly effective enantioselective method for the preparation of L-2-trifluoromethylphenylalanine. For instance, a racemic mixture of N-acetyl-2-trifluoromethylphenylalanine can be treated with an aminoacylase (B1246476) enzyme, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unchanged. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be easily separated.

Chemical Reactions and Derivatization of Fmoc-L-2-trifluoromethylphenylalanine

The Fmoc-L-2-trifluoromethylphenylalanine molecule possesses three main reactive sites: the Fmoc-protected alpha-amino group, the carboxylic acid group, and the trifluoromethyl-substituted phenyl ring. Each of these sites can be selectively targeted to generate a wide range of derivatives.

The most common reaction involving the Fmoc group is its removal under basic conditions, typically with a solution of piperidine in DMF. This deprotection reaction liberates the free alpha-amino group, which can then participate in peptide bond formation or be functionalized with other chemical moieties. The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a catalyst, such as a strong acid or a coupling agent. Amide formation is accomplished by reacting the carboxylic acid with an amine using a peptide coupling reagent.

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group attached to an aromatic ring is renowned for its high stability and general inertness towards nucleophilic attack. This stability is a consequence of the strong carbon-fluorine bonds and the high energy barrier for displacing a fluoride (B91410) ion. acs.org Literature on the reactivity of benzotrifluorides indicates that the trifluoromethyl group is typically resistant to hydrolysis and other nucleophilic substitution reactions under standard laboratory conditions. acs.org

Achieving functionalization of a single C-F bond within an aryl trifluoromethyl group is a significant chemical challenge that generally requires advanced synthetic methods. illinois.edu Contemporary research has explored several strategies to activate this otherwise stable group:

Photoredox Catalysis : Dual catalytic systems using single electron transfer (SET) and hydrogen atom transfer (HAT) can facilitate the coupling of aryl trifluoromethyl groups with various partners. illinois.edu

Frustrated Lewis Pairs (FLPs) : The use of FLPs has been demonstrated to enable the functionalization of aryl trifluoromethyl groups with a diverse range of nucleophiles. illinois.edu

Transition-Metal-Free Defluoroallylation : Utilizing the interaction between fluorine and silicon, methods have been developed to install an olefin group by displacing a fluoride, a reaction influenced by the redox potential of the aromatic ring. illinois.edu

While these methods have been developed for aryl trifluoromethyl compounds in general, their specific application to Fmoc-L-2-trifluoromethylphenylalanine is not extensively documented in mainstream chemical literature. The primary focus for this compound remains its application in peptide chemistry, leveraging the stability of the -CF3 group rather than its reactivity in substitution reactions.

Reaction TypeGeneral Reagents/ConditionsApplicability to Aryl-CF3Reference
Standard Nucleophilic SubstitutionCommon nucleophiles (e.g., hydroxides, alkoxides)Generally unreactive acs.org
Photoredox-Catalyzed DefluoroalkylationSET/HAT catalysts, terminal olefinsFeasible for electron-rich and -poor systems illinois.edu
Frustrated Lewis Pair ActivationB(C6F5)3 / Phosphine, NucleophileBroad scope of nucleophiles demonstrated illinois.edu

Functional Group Interconversions of the Phenylalanine Moiety

The phenylalanine moiety of Fmoc-L-2-trifluoromethylphenylalanine offers several sites for chemical transformation, including the N-terminal protecting group, the carboxylic acid, and the amino group itself. These interconversions are central to its application in synthetic chemistry.

A primary functional group interconversion involves the exchange of the N-terminal protecting group. While the fluorenylmethyloxycarbonyl (Fmoc) group is standard for solid-phase peptide synthesis (SPPS) due to its base-lability, it can be converted to other protecting groups if a different synthetic strategy is required. acs.org For instance, a one-pot, solid-phase method allows for the direct transformation of an N-Fmoc protected amino acid into its N-tert-butoxycarbonyl (Boc) derivative. umich.edu This transprotection is valuable when switching from Fmoc-based to Boc-based SPPS protocols. umich.edu

The most significant chemical transformation of Fmoc-L-2-trifluoromethylphenylalanine is its incorporation into peptide chains. This process involves a sequence of functional group interconversions:

Carboxyl Group Activation : The carboxylic acid is activated, typically using coupling reagents like HBTU or HATU, to form an active ester or other reactive intermediate. acs.org

Amide Bond Formation : The activated carboxyl group reacts with the free amino group of a resin-bound peptide chain, forming a new peptide bond.

Fmoc Group Removal : The N-terminal Fmoc group is cleaved with a mild base, typically a solution of piperidine in DMF, to reveal a new N-terminal amine, ready for the next coupling cycle. acs.org

Enzymatic transformations also represent a powerful method for functional group interconversion. Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the interconversion between α- and β-amino acids. researchgate.net Studies have shown that PAM from Taxus chinensis has a broad substrate range and can catalyze the addition of ammonia to substituted cinnamic acids to produce non-natural aromatic α- and β-amino acids with high enantioselectivity. researchgate.net While specific studies on the 2-trifluoromethyl isomer as a substrate for PAM are not detailed, the enzyme's known tolerance for various ring substituents suggests this as a potential transformation. oup.com Similarly, phenylalanine dehydrogenase enzymes are used in the enantioselective synthesis of (S)-amino acids from their corresponding α-keto acids, representing another potential biocatalytic interconversion. acs.org

TransformationFunctional Group InvolvedReagents/MethodPurposeReference
Protecting Group ExchangeN-terminal Fmoc groupBoc2O, KF, Et3N on solid supportSwitching from Fmoc to Boc synthetic strategy umich.edu
Peptide CouplingCarboxylic acid, α-amino groupCoupling reagents (HBTU, HATU), PiperidineIncorporation into a peptide chain (SPPS) acs.orgacs.org
Enzymatic Isomerizationα-amino groupPhenylalanine Aminomutase (PAM)Synthesis of corresponding β-amino acid researchgate.net
Enzymatic Reductive Aminationα-keto acid precursorPhenylalanine Dehydrogenase, NH3, NADHSynthesis from the corresponding keto acid acs.org

Analytical and Characterization Methodologies for Fmoc L 2 Trifluoromethylphenylalanine in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of Fmoc-L-2-trifluoromethylphenylalanine and for monitoring the progress of peptide synthesis reactions. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. rsc.org The method separates compounds based on their hydrophobicity, with the nonpolar trifluoromethylphenyl side chain and the bulky Fmoc group contributing significantly to the retention time of the molecule on a C18 column. rsc.orgnih.gov

ParameterDescriptionTypical Conditions for Fmoc-L-2-trifluoromethylphenylalanine
Mode Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.
Stationary Phase C18 or C8 silicaProvides a nonpolar surface for interaction.
Mobile Phase Gradient of Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape. rsc.org
Detection UV Absorbance at 220 nm, 265 nm, or 280 nm220 nm for peptide bonds, 265/280 nm for aromatic systems (Fmoc and phenyl ring).
Application Purity assessment, reaction monitoring, enantiomeric purity analysis (Chiral HPLC)Ensures >98-99% purity for starting materials and confirms reaction completion. phenomenex.comsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Elucidation

Mass Spectrometry (MS) is a fundamental technique for the verification of chemical identity by providing precise molecular weight information. For Fmoc-L-2-trifluoromethylphenylalanine, MS confirms the successful synthesis of the amino acid derivative and its incorporation into a peptide chain. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation of the molecule. kcl.ac.uknih.gov

High-resolution mass spectrometry can provide the exact mass of the molecule, which helps in confirming its elemental composition. When analyzing peptides containing the 2-trifluoromethylphenylalanine residue, the observed mass spectrum is compared against the theoretical mass calculated from the peptide sequence. kcl.ac.uk Any deviation could indicate incomplete deprotection, failed coupling steps, or unwanted side reactions. The presence of the trifluoromethyl group provides a unique isotopic pattern that can further aid in identification.

PropertyValue
Molecular Formula C25H20F3NO4
Molecular Weight 467.43 g/mol
Common Ionization Techniques Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)
Primary Application Confirmation of molecular identity and verification of incorporation into peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and conformation of molecules. For Fmoc-L-2-trifluoromethylphenylalanine, various NMR experiments are used to confirm its structure and to probe its environment once incorporated into a larger molecule.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum will show distinct resonances for the carbonyl carbons, the aromatic carbons of both the Fmoc and the phenyl ring systems, and the aliphatic carbons of the amino acid backbone. The large chemical shift of the carbon in the trifluoromethyl (CF₃) group is also a characteristic feature.

NucleusStructural MoietyExpected Chemical Shift Range (ppm)Information Gained
¹H NMR Fmoc Group Protons~7.2 - 7.8Confirmation of the protecting group.
Phenyl Ring Protons~7.1 - 7.6Characterization of the side chain.
Backbone Protons (α-H, β-H₂)~3.0 - 4.5Confirmation of the amino acid backbone structure.
¹³C NMR Carbonyl Carbons (C=O)~155 - 175Presence of amide and carboxyl groups.
Aromatic Carbons~120 - 150Confirmation of Fmoc and phenyl rings.
Trifluoromethyl Carbon (CF₃)~120 - 130 (quartet due to C-F coupling)Verification of the trifluoromethyl group.

Fluorine-19 (¹⁹F) NMR is particularly valuable for studying molecules containing fluorine. nih.gov Fluorine has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. nih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment. nih.gov For Fmoc-L-2-trifluoromethylphenylalanine incorporated into a peptide or protein, the ¹⁹F NMR signal of the CF₃ group acts as a powerful probe. uni-konstanz.de

Changes in the local environment due to protein folding, ligand binding, or conformational transitions will result in changes to the ¹⁹F chemical shift. nih.gov This allows researchers to monitor these processes from the specific location of the fluorinated residue. nih.gov The absence of endogenous fluorine signals in most biological systems means that the ¹⁹F NMR spectrum is free from background noise, providing a clear window into the behavior of the labeled molecule. uni-konstanz.de

¹⁹F NMR ParameterSignificance for 2-Trifluoromethylphenylalanine Residues
Chemical Shift (δ) Highly sensitive to the local electrostatic environment, polarity, and conformational state. Changes indicate alterations in protein structure or binding events. nih.gov
Line Width Provides information about the dynamics and mobility of the side chain. Broader lines suggest restricted motion.
Relaxation Rates Can be used to study molecular dynamics and interactions with other molecules, including solvent. nih.gov

Spectrophotometric Assays for Fmoc Deprotection Monitoring and Resin Loading

During SPPS, the repetitive removal of the N-terminal Fmoc protecting group is a critical step. chempep.com The completion of this deprotection reaction is monitored quantitatively using UV-Vis spectrophotometry. The Fmoc group is cleaved using a secondary amine base, typically piperidine (B6355638) in DMF. rsc.org This reaction releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov

This adduct has a strong chromophore with a distinct absorption maximum around 301 nm. nih.gov By collecting the cleavage solution and measuring its absorbance, the amount of Fmoc group removed can be quantified using the Beer-Lambert law. This method is routinely used to determine the initial loading of the first amino acid onto the solid support resin and to confirm the completeness of deprotection at each cycle of the synthesis. rsc.org The molar extinction coefficient (ε) for the adduct is approximately 7800 M⁻¹cm⁻¹. rsc.org

Colorimetric Tests for Reaction Progress Monitoring

In addition to spectrophotometric methods, qualitative colorimetric tests are widely used in SPPS for real-time monitoring of reaction completion. chempep.com These tests are performed on a small sample of resin beads to detect the presence or absence of free amine groups.

The Kaiser test is the most common method for detecting free primary amines. acs.org A positive test, indicated by an intense blue color on the resin beads, signifies the presence of unreacted amino groups, indicating that a coupling reaction is incomplete. acs.org A negative test (yellow or colorless beads) after a coupling step confirms that the reaction has gone to completion. The test is also used to confirm the successful removal of the Fmoc group before the next coupling step.

For secondary amines, such as proline, or to confirm the presence of N-alkylated amino acids, the chloranil test is used, where a positive result yields a blue or purple color. nih.gov These simple, rapid tests are essential for making decisions during the synthetic process, ensuring high-quality peptide production. researchgate.net

Computational and Theoretical Studies on Fmoc L 2 Trifluoromethylphenylalanine and Its Derivatives

Molecular Modeling and Dynamics Simulations of Fmoc-L-2-trifluoromethylphenylalanine-Containing Peptides

Molecular dynamics (MD) simulations are powerful tools to investigate the conformational landscape and dynamic behavior of peptides. For peptides containing the sterically demanding Fmoc-L-2-trifluoromethylphenylalanine residue, MD simulations can provide critical insights into how this non-canonical amino acid influences peptide folding and assembly.

While specific MD studies on peptides exclusively containing Fmoc-L-2-trifluoromethylphenylalanine are not extensively documented in publicly available literature, insights can be drawn from simulations of other Fmoc-protected and fluorinated peptides. These studies consistently highlight the crucial role of the Fmoc group in driving self-assembly through π-π stacking interactions. The trifluoromethyl group on the phenyl ring is expected to significantly modulate these interactions. Its strong electron-withdrawing nature can alter the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of stacking with other aromatic moieties, including the fluorenyl group.

MD simulations of model dipeptides containing a trifluoromethyl group on the side chain have suggested a preference for extended conformations over folded ones. This is attributed to the steric hindrance and electrostatic repulsion introduced by the bulky and electronegative CF3 group. In a peptide chain, the presence of Fmoc-L-2-trifluoromethylphenylalanine would likely restrict the accessible conformational space of the peptide backbone, favoring more linear or sheet-like structures over helical or turn motifs.

Table 1: Predicted Effects of Fmoc-L-2-trifluoromethylphenylalanine on Peptide Dynamics

Feature Predicted Influence Rationale
Backbone Flexibility Reduced Steric hindrance from the ortho-trifluoromethylphenyl group restricts Ramachandran space.
Side Chain Dynamics Restricted Rotation The bulky CF3 group limits the rotational freedom of the phenyl ring.
Solvent Accessibility Altered The hydrophobic CF3 group can influence the local hydration shell and interactions with the solvent.

| Self-Assembly Propensity | Modulated | The electronic nature of the trifluoromethyl group can affect π-π stacking with Fmoc groups and other aromatic residues. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of Fmoc-L-2-trifluoromethylphenylalanine and how they influence its chemical behavior. These calculations can provide detailed information on charge distribution, molecular orbitals, and electrostatic potential.

Studies on analogous molecules like 2-(trifluoromethyl)aniline (B126271) have shown that the trifluoromethyl group significantly alters the electronic landscape of the aromatic ring. researchgate.net The strong electron-withdrawing nature of the CF3 group leads to a notable polarization of the C-F bonds and induces a significant dipole moment. This electronic perturbation can affect the reactivity of the phenyl ring and its non-covalent interaction capabilities.

For Fmoc-L-2-trifluoromethylphenylalanine, quantum chemical calculations would likely reveal a lower electron density on the phenyl ring compared to unsubstituted phenylalanine. This would impact its ability to participate in cation-π interactions. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its electron-donating and accepting capabilities, which are crucial for understanding its role in charge transfer processes and its potential as a biophysical probe.

Table 2: Predicted Electronic Properties of Fmoc-L-2-trifluoromethylphenylalanine from Theoretical Models

Property Predicted Value/Effect Significance
Dipole Moment Increased Influences solubility and intermolecular electrostatic interactions.
HOMO Energy Lowered Reduced electron-donating ability compared to standard phenylalanine.
LUMO Energy Lowered Enhanced electron-accepting ability.

| Electrostatic Potential of Phenyl Ring | More positive | Affects interactions with electron-rich moieties. |

Prediction of Conformational Preferences and Intermolecular Interactions

The conformational preferences of amino acid residues are fundamental to peptide and protein structure. The introduction of a trifluoromethyl group at the ortho position of the phenylalanine side chain is expected to impose significant conformational constraints. High-level ab initio molecular orbital calculations on model compounds, such as N-acetyl-2-trifluoromethylglycyl-N'-methylamide, have demonstrated a preference for extended β-strand-like conformations (C5) over turn-like structures (C7eq). capes.gov.br This is in contrast to alanine (B10760859) and valine derivatives, suggesting that amino acids with a trifluoromethyl side-chain have a stronger tendency to form β-structures. capes.gov.br

This preference can be attributed to both steric and electronic factors. The steric bulk of the CF3 group disfavors folded conformations where it would clash with the peptide backbone. Electronically, the gauche effect between the Cα-Cβ bond and the C-F bonds might also play a role in stabilizing certain rotamers.

In the context of intermolecular interactions, the fluorinated side chain can participate in unique non-covalent interactions. While the C-F bond is a poor hydrogen bond acceptor, the polarized C-H bonds adjacent to the CF3 group can act as weak hydrogen bond donors. Furthermore, the trifluoromethyl group can engage in so-called "fluorous interactions" with other fluorinated molecules, a phenomenon that can be exploited in the design of self-assembling systems. The altered electronic nature of the phenyl ring will also influence its π-π stacking and cation-π interactions.

Table 3: Predicted Conformational and Interaction Parameters for Fmoc-L-2-trifluoromethylphenylalanine

Parameter Predicted Preference Underlying Reason
Backbone Dihedral Angles (φ, ψ) Restricted to β-sheet region Steric hindrance from the ortho-CF3 group.
Side Chain Dihedral Angle (χ1) Limited rotameric states Minimization of steric clashes with the peptide backbone.

| Dominant Intermolecular Interactions | van der Waals, π-π stacking (modified), fluorous interactions | Combination of steric bulk, aromaticity, and fluorination. |

Rational Design and Screening of Fmoc-L-2-trifluoromethylphenylalanine-Modified Biomolecules

The unique properties of Fmoc-L-2-trifluoromethylphenylalanine make it an attractive building block for the rational design of novel biomolecules with tailored functions. frontiersin.org The incorporation of this amino acid can be used to enforce specific secondary structures, enhance proteolytic stability, and modulate binding affinities.

In the context of peptide-based therapeutics, the introduction of Fmoc-L-2-trifluoromethylphenylalanine could be used to create peptidomimetics with improved pharmacokinetic profiles. The CF3 group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

For the design of biomaterials, the Fmoc group provides a well-established motif for directing self-assembly into nanofibers and hydrogels. The 2-trifluoromethylphenylalanine side chain can be used to fine-tune the packing and mechanical properties of these materials through specific intermolecular interactions. Computational screening of peptide libraries containing Fmoc-L-2-trifluoromethylphenylalanine can accelerate the discovery of sequences with desired self-assembling or biological properties. By simulating the behavior of these peptides, researchers can predict their structural organization and binding capabilities before embarking on laborious and expensive experimental synthesis.

Table 4: Applications in Rational Biomolecule Design

Application Area Design Strategy Expected Outcome
Peptide Therapeutics Introduce into protease-sensitive regions. Enhanced metabolic stability.
Enzyme Inhibitors Utilize as a mimic of a tetrahedral transition state. Potent and specific inhibition.
Biomaterials Incorporate into self-assembling peptide sequences. Control over fibril morphology and hydrogel properties.

| Protein Engineering | Substitute native residues in protein cores. | Increased thermal and chemical stability. |

Q & A

Basic: What are the key considerations for synthesizing Fmoc-L-2-trifluoromethylphenylalanine (Fmoc-L-2-CF3-Phe) using solid-phase peptide synthesis (SPPS)?

Answer:

  • Protection Strategy : Use Fmoc (9-fluorenylmethoxycarbonyl) for temporary α-amine protection, ensuring orthogonal compatibility with acid-labile side-chain protecting groups (e.g., tert-butyl).
  • Coupling Efficiency : Optimize activation reagents (e.g., HBTU/HOBt or HATU/Oxyma) to overcome steric hindrance from the 2-CF3 group. Monitor coupling completion via Kaiser or chloranil tests .
  • Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring minimal racemization. Confirm deprotection via UV monitoring (λ = 301 nm for Fmoc byproducts) .

Basic: How can researchers optimize the purification of Fmoc-L-2-trifluoromethylphenylalanine to achieve high (>98%) HPLC purity?

Answer:

  • Method : Reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). Adjust the acetonitrile gradient (25–60% over 30 min) to resolve impurities from the trifluoromethyl group’s hydrophobicity.
  • Validation : Use LC-MS (ESI+) to confirm molecular ion peaks ([M+H]+ ≈ 430–450 Da) and ensure absence of truncated sequences or deletion products .

Advanced: What analytical techniques are most effective for characterizing Fmoc-L-2-trifluoromethylphenylalanine, and how should conflicting LC-MS/NMR data be resolved?

Answer:

  • Multi-Technique Approach :
    • LC-MS : Confirm molecular weight and purity.
    • 19F NMR : Verify CF3 group integrity (δ ≈ -60 to -65 ppm in DMSO-d6).
    • 1H/13C NMR : Assign stereochemistry and detect racemization (e.g., splitting of α-proton signals).
  • Conflict Resolution : Repeat analyses in different solvents (e.g., CDCl3 vs. DMSO-d6) to rule out solvent artifacts. Cross-validate with X-ray crystallography if crystalline .

Advanced: How does the electron-withdrawing trifluoromethyl group at the 2-position influence the reactivity of Fmoc-L-2-trifluoromethylphenylalanine in peptide coupling reactions?

Answer:

  • Steric and Electronic Effects : The 2-CF3 group reduces nucleophilicity of the α-amine, requiring stronger activation (e.g., HATU over HBTU).
  • Reaction Monitoring : Extend coupling times (30–60 min vs. 20 min for non-CF3 analogs) and use double couplings for sterically hindered residues. Validate via MALDI-TOF mass spectrometry .

Advanced: What strategies mitigate racemization during incorporation of Fmoc-L-2-trifluoromethylphenylalanine into sensitive peptide sequences?

Answer:

  • Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization.
  • Additives : Include Oxyma Pure (1:1 with DIC) instead of HOBt to reduce epimerization.
  • Validation : Analyze diastereomer formation via chiral HPLC or Marfey’s reagent derivatization .

Basic: What are the recommended storage conditions for Fmoc-L-2-trifluoromethylphenylalanine to maintain long-term stability?

Answer:

  • Storage : Store desiccated at -20°C under argon to prevent hydrolysis of the Fmoc group.
  • Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation (e.g., free amine formation via ninhydrin test) .

Advanced: How should researchers design controlled experiments to assess the impact of Fmoc-L-2-trifluoromethylphenylalanine on peptide secondary structure using CD spectroscopy?

Answer:

  • Experimental Design :
    • Controls : Synthesize analogs with non-fluorinated residues (e.g., 2-methyl-Phe) for baseline comparison.
    • Conditions : Record CD spectra in phosphate buffer (pH 7.4) and 50% TFE to assess α-helix stabilization.
    • Thermal Denaturation : Monitor ellipticity at 222 nm (α-helix) from 20–90°C to evaluate thermal stability.
  • Data Interpretation : Use CONTIN/LL algorithm to deconvolute secondary structure contributions .

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